molecular formula C10H12O2 B1333929 Benzyloxyacetone CAS No. 22539-93-1

Benzyloxyacetone

Cat. No. B1333929
CAS RN: 22539-93-1
M. Wt: 164.2 g/mol
InChI Key: YHMRKVGUSQWDGZ-UHFFFAOYSA-N
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Description

Benzyloxyacetone (BOA) is a versatile organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, non-toxic, and relatively stable compound. BOA has been used in the synthesis of a variety of compounds, including drugs, medicinal agents, and polymers. Furthermore, it has been used in the manufacture of pharmaceuticals, food additives, and other industrial products.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

Benzyloxyacetone derivatives, such as [1,2,3-13C3]-1-(Phenylsulfinyl)-3-benzyloxyacetone, have been synthesized and analyzed using crystal structure determination techniques. These studies provide insights into the molecular configurations and packing in crystals, contributing to a deeper understanding of the chemical properties of this compound and its derivatives (Asani et al., 2007).

2. Enhancing Virulence of Bacillus thuringiensis

Research has shown that benzylideneacetone, a derivative of this compound, can act as an immunosuppressant and enhance the virulence of Bacillus thuringiensis against certain insect species. This suggests potential applications in biological control strategies for pest management (Kwon & Kim, 2008).

3. Biosynthesis of Organic Compounds

This compound is utilized in the biosynthesis of organic compounds. For instance, 4-hydroxybenzylideneacetone (4-HBA), derived from this compound, has been synthesized using whole-cell Escherichia coli, demonstrating the potential of bio-catalysis in producing valuable chemical intermediates (Zhu et al., 2022).

4. Development of Blood-Brain Barrier Permeable Inhibitors

Research on derivatives of this compound has contributed to the development of blood-brain barrier permeable histone deacetylase inhibitors. This has implications for treating brain diseases and understanding the penetration of drugs through the blood-brain barrier (Seo et al., 2014).

5. Preparation Methodologies

Efficient and practical methods have been developed for preparing benzyloxyacetic acids, highlighting the significance of this compound derivatives in chemical synthesis and providing safer alternatives to existing procedures (Linn et al., 2008).

6. Biomedical Applications

The esterification of hyaluronic acid with benzyl alcohol, a process related to this compound chemistry, has led to the production of various biomaterials used in medical applications such as wound covering and tissue engineering (Abatangelo et al., 2020).

Safety and Hazards

Benzyloxyacetone is a flammable and reactive compound that should be handled with care . It is also toxic and can cause skin irritation and respiratory problems . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

The primary target of 1-(Benzyloxy)propan-2-one, also known as Benzyloxyacetone, is the formation of amino keto ethers of the aromatic series . This compound is used in the Mannich reaction, a carbon-carbon bond-forming reaction, which is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

1-(Benzyloxy)propan-2-one interacts with its targets through a three-component enantioselective catalytic aminomethylation process . This process involves the reaction of 1-(Benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .

Biochemical Pathways

The biochemical pathway affected by 1-(Benzyloxy)propan-2-one is the Mannich reaction pathway . This pathway is important for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The Mannich reaction products play an important role in the modern pharmaceutical industry .

Result of Action

The result of the action of 1-(Benzyloxy)propan-2-one is the formation of optically pure amino keto ethers of the aromatic series . These products are formed in high yields and have a high diastereoisomeric purity .

Action Environment

The action of 1-(Benzyloxy)propan-2-one is influenced by the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of a catalyst and the nature of the solvent .

properties

IUPAC Name

1-phenylmethoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMRKVGUSQWDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395111
Record name Benzyloxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22539-93-1
Record name Benzyloxyacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)propan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Benzyoxypropan-2-ol 16 (40 g, 0.24 mol) was added to a suspension of pyridinium chlorochromate (155.2 g, 0.72 mol) in DMF (150 ml) at 25° C., stirred at 65° C. for 3 h, and then diluted with water (75 mL) (Step 14). The mixture was extracted with ether (2×50 mL) and the combined ether layers were washed with water (3×50 mL) dried (MgSO4) and the solvent removed by roto-evaporation. Distillation gave 31 g (77%) of 3-benzyloxypropan-2-one; 17 bp 104-106 (10 mm). 1H NMR (CDCl3) δ2.16 (s, 3H, CH3), 4.05 (s, 1H, OH), 4.59 (s, 2H, OCH2), 7.5 (s, 5H, phenyl).
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
155.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of benzyloxyacetone's role in Wittig reactions?

A: this compound serves as a crucial reagent in achieving high stereoselectivity during Wittig olefination reactions. Studies have shown that it preferentially forms the (Z)-isomer of trisubstituted olefins when reacting with phosphorus ylides. [, ] This selectivity is particularly advantageous in synthesizing natural products like plaunotol and farnesylacetone, where specific isomeric configurations are critical. [, ]

Q2: How does this compound contribute to the stereoselective synthesis of complex molecules?

A: this compound acts as a valuable building block for synthesizing intricate molecules with defined stereochemistry. Its use in synthesizing (Z)-2-methyl-2-alkenol showcases its utility. [] By reacting this compound with 4-pentynylidenetriphenylphosphorane, researchers achieved a 95-96% preference for the desired (Z)-isomer. [] This intermediate then facilitated the synthesis of nerylacetone and (Z,Z)-farnesylacetone, demonstrating its potential in constructing complex natural products. []

Q3: How is this compound utilized in synthesizing biologically relevant phosphate compounds?

A: this compound serves as a starting material in the multi-step synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP) and 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDPME). [] These compounds are key metabolites in the MEP pathway, crucial for isoprenoid biosynthesis in various organisms. [] This synthesis highlights this compound's versatility in accessing biologically important molecules.

Q4: How does this compound behave as a donor in aldol reactions, and how does its structure influence regio- and stereoselectivity?

A: this compound acts as an aldol donor in reactions catalyzed by (S)-BINAM-L-prolinamide and benzoic acid. [] Interestingly, the choice of solvent and the nature of the α-substituent on this compound significantly impact the reaction outcome. [] For instance, while α-hydroxy and α-alkoxyacetones primarily yield syn/anti regioisomers, α-(methylsulphanyl)acetone favors the iso-aldol product. [] This control over regio- and stereoselectivity makes this compound a valuable tool in organic synthesis.

Q5: What insights have been gained from studying the enantioselective aminomethylation of this compound?

A: Research on the enantioselective aminomethylation of this compound with various propargyl amino ethers has yielded valuable insights. [, , , ] These studies highlight the impact of different catalysts, solvents, and reaction conditions on achieving high enantioselectivity in the formation of aminomethylated products. [, , , ] Such findings contribute to developing efficient asymmetric synthesis methods for valuable chiral compounds.

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